N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide
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Overview
Description
N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro and methyl group attached to the pyrimidine ring, along with a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide typically involves the reaction of 4-chloro-6-methylpyrimidine with methylmethanesulfonamide under specific conditions. One common method includes the use of anhydrous solvents and a base such as sodium hydride (NaH) to facilitate the reaction . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different oxidized or reduced forms.
Scientific Research Applications
N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylpyrimidine: A precursor in the synthesis of N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide.
N-methylmethanesulfonamide: Another precursor used in the synthesis process.
Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10ClN3O2S |
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Molecular Weight |
235.69 g/mol |
IUPAC Name |
N-(4-chloro-6-methylpyrimidin-2-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H10ClN3O2S/c1-5-4-6(8)10-7(9-5)11(2)14(3,12)13/h4H,1-3H3 |
InChI Key |
ZAYKBGGLSSAGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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